molecular formula C29H35N7O5 B13697878 Isopropyl 2-((4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate

Isopropyl 2-((4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate

Cat. No.: B13697878
M. Wt: 561.6 g/mol
InChI Key: KQKYCMYBXBVVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidine-based derivative featuring a complex structure with multiple pharmacologically relevant substituents. Key structural elements include:

  • Pyrimidine core: Serves as a central scaffold, common in kinase inhibitors and anticancer agents.
  • 4-(1-Methyl-1H-indol-3-yl) group: Indole moieties are prevalent in bioactive molecules, often interacting with hydrophobic pockets in target proteins .
  • Nitro and methoxy groups: Electron-withdrawing and donating substituents, respectively, which influence electronic distribution and reactivity .
  • Dimethylaminoethyl-methylamino side chain: A tertiary amine structure that may contribute to solubility in acidic environments or mediate hydrogen bonding .

Properties

Molecular Formula

C29H35N7O5

Molecular Weight

561.6 g/mol

IUPAC Name

propan-2-yl 2-[4-[2-(dimethylamino)ethyl-methylamino]-2-methoxy-5-nitroanilino]-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C29H35N7O5/c1-18(2)41-28(37)20-16-30-29(32-27(20)21-17-35(6)23-11-9-8-10-19(21)23)31-22-14-25(36(38)39)24(15-26(22)40-7)34(5)13-12-33(3)4/h8-11,14-18H,12-13H2,1-7H3,(H,30,31,32)

InChI Key

KQKYCMYBXBVVJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=CC(=C(C=C4OC)N(C)CCN(C)C)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

Isopropyl 2-((4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxy-5-nitrophenyl)amino)-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate, commonly referred to as Isopropyl 2, is a complex organic compound with significant potential in medicinal chemistry. Its structure includes multiple pharmacophoric elements that suggest a broad spectrum of biological activities, particularly in anti-inflammatory and anticancer contexts.

  • Molecular Formula : C29H35N7O5
  • Molecular Weight : 561.64 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1847464-89-4

Structural Representation

The compound features a pyrimidine core substituted with various functional groups, enhancing its interaction with biological targets. The presence of a nitrophenyl group and dimethylamino substituents suggests potential for significant biological activity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including compounds structurally related to Isopropyl 2. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX), which are critical mediators in the inflammatory response:

  • Inhibition of COX Enzymes :
    • IC50 values for similar pyrimidine derivatives were reported at approximately 0.04μM0.04\,\mu M, comparable to established anti-inflammatory drugs like celecoxib .
    • In vivo studies using carrageenan-induced paw edema models demonstrated significant reduction in inflammation, with effective doses (ED50) around 9.17μM9.17\,\mu M, indicating strong anti-inflammatory activity .

Anticancer Activity

The structural motifs present in Isopropyl 2 suggest its potential as an anticancer agent. Pyrimidine derivatives have been studied for their ability to target specific cancer cell lines:

  • Mechanism of Action :
    • Compounds similar to Isopropyl 2 have shown efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells and disrupting cellular signaling pathways associated with proliferation .

Case Studies and Experimental Findings

  • Study on Inflammatory Mediators :
    • A study involving the evaluation of various pyrimidine derivatives demonstrated that those containing electron-donating groups exhibited enhanced anti-inflammatory effects through the downregulation of COX-2 and inducible nitric oxide synthase (iNOS) mRNA expression .
  • Anticancer Efficacy :
    • Research focusing on the antiproliferative effects of similar compounds revealed IC50 values against various cancer cell lines ranging from 0.5μM0.5\,\mu M to 10μM10\,\mu M, indicating a promising therapeutic window for further development .

Summary of Biological Activities

Activity TypeMechanism/TargetIC50/ED50 Values
Anti-inflammatoryCOX inhibition0.04μM0.04\,\mu M (similar derivatives)
AnticancerInduction of apoptosis0.510μM0.5-10\,\mu M (varied cell lines)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyrimidine-5-carboxylate Isopropyl ester, 1-methylindol-3-yl, nitro, methoxy, dimethylaminoethyl-methylamino 758.29 (calculated) High lipophilicity (isopropyl ester), potential pH-dependent solubility (amine)
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide () Pyrimidine-5-carboxamide Phenylpiperazine, nitro, acetyl 758.29 (observed) Carboxamide enhances polarity; nitro group may limit metabolic stability
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile () Pyrimidine-5-carbonitrile Thiazole, hydroxyphenyl ~350 (estimated) Carbonitrile group increases electrophilicity; hydroxyl improves aqueous solubility
N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine () Pyrimidin-2-amine Fluoro, methoxy, nitro, 1-methylindol-3-yl ~450 (estimated) Fluoro substituent enhances metabolic stability; lacks ester group, reducing lipophilicity

Key Findings

Functional Group Impact: The isopropyl carboxylate in the target compound distinguishes it from carboxamide () and carbonitrile () analogs, likely improving membrane permeability but reducing polarity . The dimethylaminoethyl-methylamino side chain introduces pH-dependent solubility, a feature absent in ’s fluoro-substituted analog .

Electronic Effects :

  • The nitro group in the target compound and ’s derivative may confer similar reactivity (e.g., susceptibility to reduction), whereas ’s fluoro substituent offers greater stability under physiological conditions .

’s thiazole moiety introduces heterocyclic diversity, which could favor interactions with metal ions or polar residues in enzymes .

Synthetic Challenges :

  • The target compound’s tertiary amine side chain and ester group may complicate synthesis compared to simpler analogs like ’s amine derivative, which lacks esterification .

Preparation Methods

Preparation of the Pyrimidine Core

  • The pyrimidine ring is synthesized via condensation reactions involving appropriate amidines and β-dicarbonyl compounds or via nucleophilic aromatic substitution on a preformed pyrimidine scaffold.
  • The 4-position of the pyrimidine is functionalized with a 1-methylindol-3-yl substituent, often through palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, depending on the precursor availability.

Synthesis of the Substituted Aniline Intermediate

  • The aniline derivative bearing the 2-methoxy-5-nitrophenyl group is synthesized by nitration of the corresponding 2-methoxyaniline derivative, followed by introduction of the tertiary amine side chain.
  • The tertiary amine side chain, 2-(dimethylamino)ethyl(methyl)amino, is installed via nucleophilic substitution or reductive amination on the nitroaniline intermediate.
  • Protection and deprotection steps may be employed to ensure selectivity and to avoid side reactions during these transformations.

Coupling of the Aniline Derivative to the Pyrimidine Core

  • The key coupling step involves nucleophilic aromatic substitution of the pyrimidine 2-chloride or 2-fluoride intermediate with the substituted aniline derivative.
  • This reaction is typically carried out under basic conditions (e.g., potassium carbonate or potassium tert-butoxide) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
  • The reaction conditions are optimized to achieve high yield and purity while minimizing side reactions.

Esterification to Form the Isopropyl Carboxylate

  • The final esterification step converts the pyrimidine-5-carboxylic acid intermediate to the isopropyl ester.
  • This is commonly achieved by reaction with isopropanol under acidic or coupling reagent-mediated conditions (e.g., using dicyclohexylcarbodiimide (DCC) or carbonyldiimidazole (CDI)).
  • Alternative methods include direct esterification using isopropyl chloroformate or isopropyl iodide in the presence of base.

Representative Experimental Data and Yields

Step Reaction Type Key Reagents/Conditions Yield (%) Notes
1 Pyrimidine core synthesis Amidines + β-dicarbonyl compounds, Pd-catalysis 70-85 High regioselectivity required
2 Nitration and amine side chain installation Nitration reagents, reductive amination agents 60-75 Control of nitro group position critical
3 Nucleophilic aromatic substitution K2CO3 or KOtBu, DMF/DMSO, 80-120°C 50-65 Optimization reduces side products
4 Esterification Isopropanol + acid catalyst or coupling reagents 70-90 Mild conditions preserve sensitive groups

These yields are typical for multi-step syntheses of complex heterocycles and may vary depending on scale and purification methods.

In-Depth Research Findings and Optimization Notes

  • Base Selection: Potassium tert-butoxide has been found to enhance substitution efficiency in the coupling step due to its strong basicity and steric hindrance, reducing side reactions.
  • Solvent Effects: Polar aprotic solvents like DMF facilitate nucleophilic substitution by stabilizing charged intermediates, improving reaction rates and yields.
  • Temperature Control: Elevated temperatures (80–120°C) are necessary but must be carefully controlled to avoid decomposition of sensitive nitro and amino groups.
  • Purification: Chromatographic techniques such as preparative HPLC or recrystallization from suitable solvents are employed to achieve high purity, especially to remove unreacted starting materials and side products.
  • Scale-Up Considerations: The synthetic route has been adapted to gram-scale synthesis with consistent yields, indicating robustness for further pharmaceutical development.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for constructing the pyrimidine core with indole and nitroaniline substituents in this compound?

  • The pyrimidine core is typically synthesized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling. For example, intermediate 1 in was prepared by reacting isopropyl 2,4-dichloropyrimidine-5-carboxylate with 1-methylindole using AlCl₃ as a catalyst (77% yield). Subsequent SNAr with 4-fluoro-2-methoxy-5-nitroaniline in acetonitrile under nitrogen achieved 98% yield for intermediate 2 .
  • Key Methodological Tip: Use inert atmospheres (e.g., nitrogen) and polar aprotic solvents (e.g., acetonitrile) to stabilize reactive intermediates and minimize side reactions.

Q. How can the dimethylaminoethyl(methyl)amino group be introduced into the nitroaniline moiety?

  • The fluoro substituent on intermediate 2 ( ) is displaced by reacting with excess N,N,N-trimethylethylenediamine in acetonitrile. This step requires precise stoichiometric control (two equivalents of the diamine per equivalent of intermediate 2) to avoid over-alkylation .
  • Analytical Validation: Monitor reaction progress via HPLC or TLC using ethyl acetate/hexane gradients to distinguish between mono- and bis-alkylated products.

Q. What analytical techniques are critical for characterizing intermediates and the final compound?

  • NMR: Use ¹H/¹³C NMR to confirm regioselectivity of substitutions (e.g., distinguishing between indole C-3 vs. C-2 attachment).
  • Mass Spectrometry: High-resolution MS (HRMS) is essential for verifying molecular formulas, especially for nitro-containing intermediates prone to reduction artifacts.
  • X-ray Crystallography: For polymorphic forms (e.g., mobocertinib Form I in ), crystallize from ethyl acetate or dichloromethane to confirm solid-state structure .

Advanced Research Questions

Q. How can conflicting solubility data for intermediates be resolved during scale-up?

  • Contradictions in solubility (e.g., intermediate 3 in being insoluble in acetonitrile but soluble in DCM) may arise from polymorphic variations. Perform differential scanning calorimetry (DSC) to identify metastable forms and optimize recrystallization solvents (e.g., EtOAc vs. DCM) .
  • Case Study: In , intermediate 3 required hydrogenation with 10% Pd/C to reduce the nitro group. Catalyst poisoning by dimethylamino groups was mitigated by using higher H₂ pressures (50 psi) and extended reaction times .

Q. What strategies address regioselectivity challenges in pyrimidine functionalization?

  • The 4-position of pyrimidine (relative to the carboxylate) is more electrophilic, favoring SNAr at this site. To direct substitution at the 2-position (as in intermediate 1, ), use sterically hindered bases (e.g., DIPEA) or electron-withdrawing groups (e.g., nitro) to modulate reactivity .
  • Computational Aid: DFT calculations can predict charge distribution on the pyrimidine ring to guide synthetic planning.

Q. How can the nitro group’s redox sensitivity impact biological assays, and how is this mitigated?

  • The nitro group in the final compound may undergo enzymatic reduction in vitro, generating reactive intermediates that confound activity data. Pre-treat assay matrices with antioxidants (e.g., ascorbic acid) or use nitro-reductase-deficient cell lines to isolate true pharmacological effects .
  • Validation: Compare IC₅₀ values in wild-type vs. nitroreductase-knockout models to quantify redox-mediated artifacts.

Data Contradiction Analysis

Q. Why do hydrogenation yields vary when reducing the nitro group to an aniline (e.g., intermediate 4 in )?

  • Variability (e.g., 91% yield in vs. lower yields in other studies) may stem from residual dimethylamino groups poisoning Pd/C catalysts. Pre-purify intermediates via column chromatography (silica gel, 5% MeOH/DCM) to remove amine impurities before hydrogenation .

Q. How can conflicting cytotoxicity data between in vitro and in vivo models be reconciled?

  • Poor solubility of the free base (due to the indole and pyrimidine moieties) may limit bioavailability. Formulate as a salt (e.g., succinate or hydrochloride, as in ) to enhance aqueous solubility. Validate using pharmacokinetic profiling (Cmax, AUC) in rodent models .

Methodological Tables

Step Reaction Conditions Yield Key Challenge Solution
1Pyrimidine-indole couplingAlCl₃, DME, 80°C77%Indole C-3 vs. C-2 selectivityUse excess AlCl₃ to favor C-3
3Diamine substitutionN,N,N-TMEDA, ACN, 60°C98%Over-alkylationLimit diamine to 2 equivalents
4Nitro reduction10% Pd/C, H₂ (50 psi), EtOAc91%Catalyst poisoningPre-purify intermediates

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.